2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a chlorophenoxy group and a thiadiazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1,3,4-thiadiazole-2-amine: This intermediate can be prepared by reacting thiosemicarbazide with formic acid.
Coupling Reaction: The final step involves the coupling of 2-chlorophenoxyacetic acid with 1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-bromophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorophenoxy and thiadiazolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClN3O2S |
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Molecular Weight |
269.71 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-2-4-8(7)16-5-9(15)13-10-14-12-6-17-10/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
ZTMSKQLPDBCKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
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